
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-: is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-bromo-4-chlorophenyl group and an imino group at the 2-position, along with a methyl group at the 1-position. Its unique structure imparts specific chemical properties and reactivity, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- typically involves the reaction of 2-bromo-4-chloroaniline with a suitable aldehyde or ketone to form the corresponding imine. This imine is then cyclized with a pyrrolidine derivative under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions and studies .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the synthesis of bioactive molecules that can be tested for their effects on different biological systems .
Medicine
In medicine, Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine, 2-(2-bromo-4-chlorophenyl)-, (2R)
- 2-(2-Bromo-4-chlorophenyl)pyrrolidine
Comparison
Compared to similar compounds, Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- exhibits unique properties due to the presence of the imino and methyl groups. These groups enhance its reactivity and biological activity, making it more versatile for various applications. The imino group, in particular, allows for the formation of Schiff bases, which are valuable intermediates in organic synthesis .
Conclusion
Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications, with potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in various domains.
Eigenschaften
| 27033-89-2 | |
Molekularformel |
C11H12BrClN2 |
Molekulargewicht |
287.58 g/mol |
IUPAC-Name |
N-(2-bromo-4-chlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12BrClN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
RGJWEVSWHQGPTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


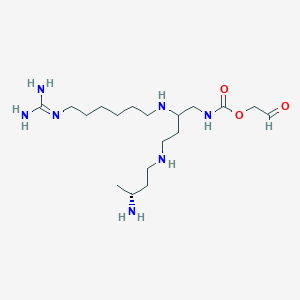
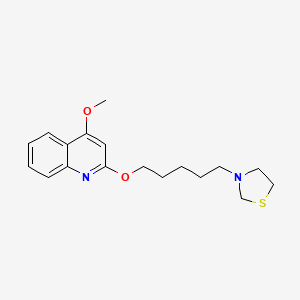
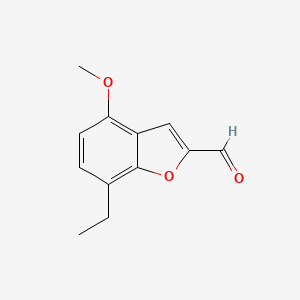
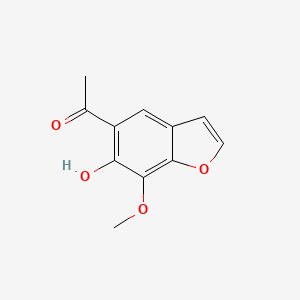
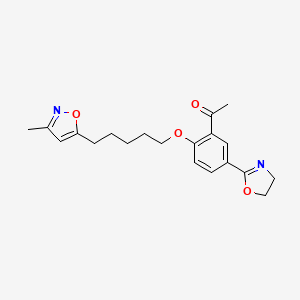
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)

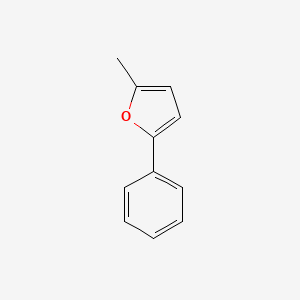


![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
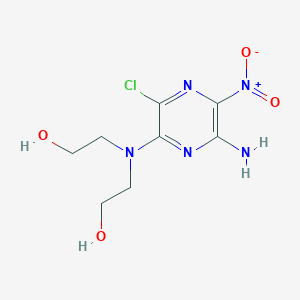
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)
